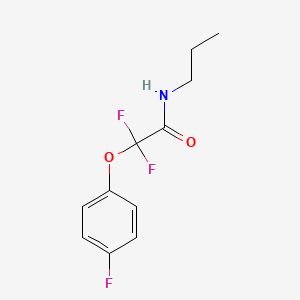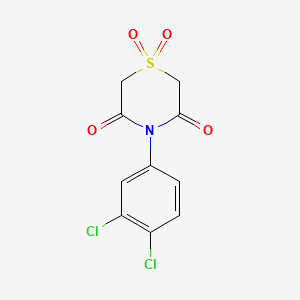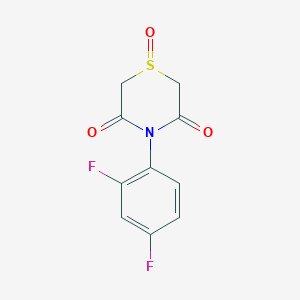
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((3-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
Descripción general
Descripción
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((3-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine is a useful research compound. Its molecular formula is C23H17Cl2N3S2 and its molecular weight is 470.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((3-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((3-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Novel thiopyrimidine derivatives, including those similar to the compound of interest, have been synthesized and analyzed for their crystal structures. These compounds, obtained from various starting materials like ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, exhibit unique molecular structures characterized by single-crystal X-ray diffraction. The structural analysis reveals the conformation and dihedral angles between the pyrimidine ring and the aryl substituents, providing insights into their potential chemical reactivity and interactions (Stolarczyk et al., 2018).
Biological Activities
- Cytotoxic Activity : Some thiopyrimidine derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, including HeLa and K562. The presence of different substituents on the pyrimidine ring, such as hydroxymethyl and methyl groups, significantly influences their cytotoxicity, offering insights into the structure-activity relationship that could be relevant for the compound (Stolarczyk et al., 2018).
Spectroscopic and Computational Analysis
- Spectroscopic Investigation : Vibrational spectral analysis of similar thiopyrimidine compounds has been conducted using FT-IR and FT-Raman spectroscopic techniques. These studies, combined with computational methods like density functional theory (DFT), provide valuable information on the equilibrium geometry, vibrational wave numbers, and electronic properties. Such analyses are crucial for understanding the chemical behavior and potential applications of the compound of interest (Alzoman et al., 2015).
Material Science Applications
- Optical Properties and Material Applications : Research on thiopyrimidine derivatives also explores their nonlinear optical (NLO) properties and applications in material science. Studies on the structural parameters, electronic properties, and NLO behavior of these compounds indicate their potential for optoelectronic applications, which could extend to the compound (Hussain et al., 2020).
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(3-chlorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3S2/c24-17-9-7-16(8-10-17)14-29-15-19-13-22(30-20-5-3-4-18(25)12-20)28-23(27-19)21-6-1-2-11-26-21/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGLAXZSDFQODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC(=CC=C3)Cl)CSCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((3-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-difluoro-N-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035969.png)
![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035970.png)
![2,2-Difluoro-1-(4-methylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B3035971.png)
![2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035972.png)

![3-(4-Chlorophenyl)-5-(4-phenylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3035976.png)

![(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one](/img/structure/B3035978.png)
![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B3035982.png)
![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B3035984.png)
![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3035985.png)


